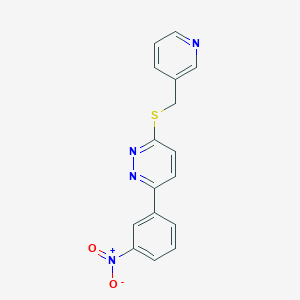
3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Description
The compound "3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine" is a pyridazine derivative, which is a class of compounds known for various biological activities. Pyridazine derivatives have been studied for their potential use as herbicides and antimicrobial agents. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown bleaching and herbicidal activities . Although not directly related to the compound , these studies highlight the significance of pyridazine derivatives in the development of new herbicides.
Synthesis Analysis
The synthesis of pyridazine derivatives can involve multiple steps and various starting materials. For example, an important intermediate was synthesized in five steps with a moderate total yield of 51.5% from ethyl 2-(3-trifluoromethylphenyl)acetate . While this does not directly describe the synthesis of "this compound," it provides insight into the complexity and efficiency of synthesizing related compounds.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be complex and is often determined using X-ray diffraction analysis. For instance, the molecular and crystal structure of a closely related compound, 6-amino-5-cyano-3-(3-cyano-4,6-dimethylpyridin-2-ylthiomethyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole, was established using this technique . This suggests that similar analytical methods could be used to determine the structure of "this compound."
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions. For example, 4-nitrophenyl-1-piperidinostyrene reacts with aromatic diazonium salts to form arylhydrazonal, which can further react to yield pyridazine derivatives . Although the specific reactions of "this compound" are not detailed, the literature suggests that pyridazine derivatives can participate in a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can vary widely. Some compounds in this class have been found to exhibit herbicidal activities and can inhibit chlorophyll at very low concentrations . However, other synthesized pyridazine derivatives did not show effective antimicrobial activity against Staphylococcus aureus and Escherichia coli . This indicates that the biological activity of these compounds can be highly specific and dependent on their chemical structure.
Scientific Research Applications
Cerebral Protective Agents
A study focusing on the synthesis of novel 4-arylpyridine and 4-arylpyridazine derivatives, including those related to 3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine, highlighted their potential as cerebral protective agents. Four compounds demonstrated significant anti-anoxic activity, suggesting that the structural linkages between the pyridine or pyridazine ring and the nitrogenous base are crucial for their efficacy in preventing anoxic damage in cerebral tissues (A. Kuno, H. Sakai, Y. Sugiyama, H. Takasugi, 1993).
Antimicrobial Activity
Research on pyridazine derivatives, including those structurally related to this compound, for antimicrobial purposes, showed limited effectiveness against Staphylococcus aureus and Escherichia coli. This suggests a potential avenue for the modification and optimization of these compounds to enhance their antimicrobial properties (T. Horie, T. Ueda, 1962).
Synthesis of Novel Heterocyclic Compounds
The development of new heterocyclic systems has been explored through the synthesis of compounds structurally akin to this compound. Such research efforts are foundational in creating novel compounds with potential applications in various fields of chemistry and pharmacology (V. Artemov, V. L. Ivanov, A. V. Koshkarov, A. M. Shestopalov, V. Litvinov, 1998).
Enamine Chemistry
The reactivity of enamines derived from 4-nitrophenyl-1-piperidinostyrene, which shares functional similarities with the compound of interest, has been utilized to synthesize various heterocyclic derivatives. These studies have implications for the development of novel compounds with potential biological activities (Tayseer A. Abdallah, A. M. Salaheldin, N. Radwan, 2007).
Heterocyclic Compounds Synthesis
The exploration of heterocycles from pyrazoloylhydroximoyl chloride has led to the synthesis of compounds with various core structures, including quinoxaline, benzothiadiazine, and pyrazolo[3,4-d]pyridazine derivatives. Such studies contribute to the chemical diversity and potential pharmacological applications of these compounds (H. F. Zohdi, T. A. Osman, A. Abdelhamid, 1997).
properties
IUPAC Name |
3-(3-nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)14-5-1-4-13(9-14)15-6-7-16(19-18-15)23-11-12-3-2-8-17-10-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQGMGPHIVIFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319730 | |
| Record name | 3-(3-nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816365 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
893999-78-5 | |
| Record name | 3-(3-nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B2565902.png)
![2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2565903.png)
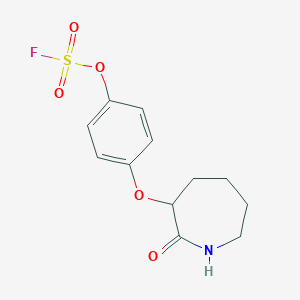
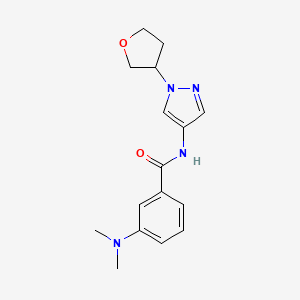
![N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2565908.png)
![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2565909.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2565912.png)
![8-((2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2565913.png)
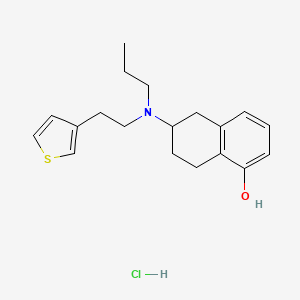


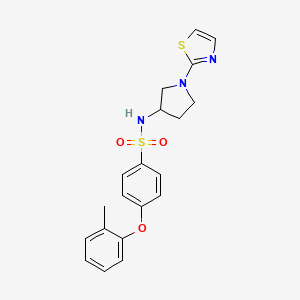
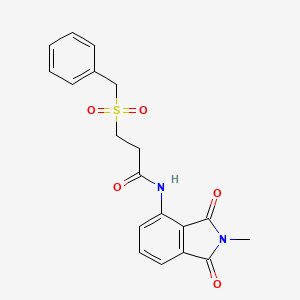
![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)